(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid
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Overview
Description
(S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is part of the imidazopyridine family, known for its diverse applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid typically involves the construction of the imidazo[4,5-C]pyridine core followed by the introduction of the spirocyclic structure. Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the condensation of 2,3-diaminopyridines with various carbonyl compounds to form the imidazo[4,5-C]pyridine core.
Michael Addition: This step involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to form the spirocyclic structure
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Processing: Utilizing large-scale reactors to perform the cyclocondensation and Michael addition reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability
Chemical Reactions Analysis
Types of Reactions
(S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazo[4,5-C]pyridine core to its corresponding N-oxide.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or alkylation at specific positions on the imidazo[4,5-C]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Imidazo[4,5-C]pyridine N-oxide.
Reduction: Corresponding alcohol derivative.
Substitution: Halogenated or alkylated imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
(S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of (S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Modulation of kinase activity, inhibition of specific enzymes, and interaction with DNA
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[4,5-b]pyridine: Studied for its potential as a purine bioisostere in medicinal chemistry .
Uniqueness
(S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid stands out due to its spirocyclic structure, which imparts unique steric and electronic properties, making it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(6S)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)6-3-5-7(11-4-10-5)9(12-6)1-2-9/h4,6,12H,1-3H2,(H,10,11)(H,13,14)/t6-/m0/s1 |
InChI Key |
SOLPEEYUSPSWES-LURJTMIESA-N |
Isomeric SMILES |
C1CC12C3=C(C[C@H](N2)C(=O)O)NC=N3 |
Canonical SMILES |
C1CC12C3=C(CC(N2)C(=O)O)NC=N3 |
Origin of Product |
United States |
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